molecular formula C13H9FN2O2S B14892316 6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride

6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride

Cat. No.: B14892316
M. Wt: 276.29 g/mol
InChI Key: QOFUXNKSTDPVSX-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagents in a suitable solvent such as benzene or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve a multistage continuous flow system, where the intermediate compounds are not isolated. For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid can be carried out in a three-reactor system, followed by dehydration using a carbodiimide-based dehydrating system .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazo[2,1-b]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the imidazo[2,1-b]thiazole ring .

Scientific Research Applications

Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]thiazole-2-carboxylic acid, 6-(3-fluorophenyl)-3-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl and methyl groups contribute to its potency and selectivity in various biological assays .

Properties

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-3-2-4-9(14)5-8/h2-6H,1H3,(H,17,18)

InChI Key

QOFUXNKSTDPVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

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